

Physicochemical properties of 6-methoxyquinolin-2(1H)-one (solubility, pKa, logP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-methoxyquinolin-2(1H)-one*

Cat. No.: *B083991*

[Get Quote](#)

Physicochemical Properties of 6-Methoxyquinolin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of **6-methoxyquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and pharmaceutical professionals, offering a summary of predicted data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.

Core Physicochemical Properties

Due to a lack of available experimental data in the peer-reviewed literature, the following physicochemical properties for **6-methoxyquinolin-2(1H)-one** (CAS: 13676-00-1) have been computationally predicted using established algorithms. These values provide a valuable starting point for experimental design and interpretation.

Property	Predicted Value	Method
Aqueous Solubility	-2.5 (logS)	Computational
pKa (most acidic)	9.8	Computational
pKa (most basic)	1.5	Computational
logP	1.8	Computational

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates to guide experimental work.

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, detailed methodologies for the determination of solubility, pKa, and logP are outlined below.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

- Preparation of Saturated Solution: An excess amount of **6-methoxyquinolin-2(1H)-one** is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.
- Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved **6-methoxyquinolin-2(1H)-one** is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

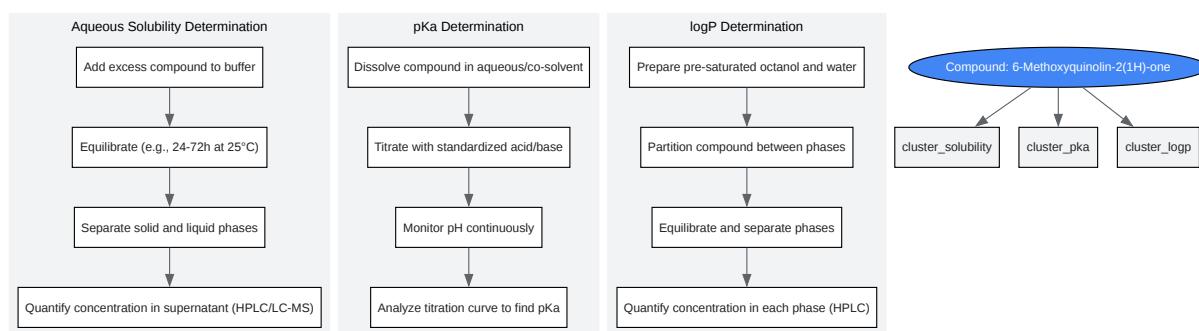
- Calculation: The solubility is expressed in units such as mg/L, μ g/mL, or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

- Sample Preparation: A known amount of **6-methoxyquinolin-2(1H)-one** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form. This is typically determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)


The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **6-methoxyquinolin-2(1H)-one** is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the water phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of **6-methoxyquinolin-2(1H)-one** in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound such as **6-methoxyquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Physicochemical Property Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- To cite this document: BenchChem. [Physicochemical properties of 6-methoxyquinolin-2(1H)-one (solubility, pKa, logP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083991#physicochemical-properties-of-6-methoxyquinolin-2-1h-one-solubility-pka-logp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com